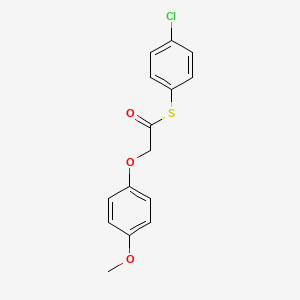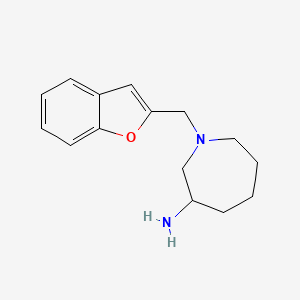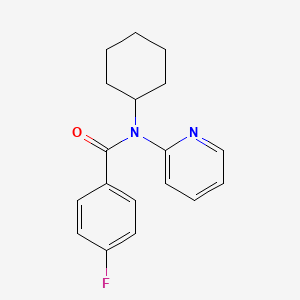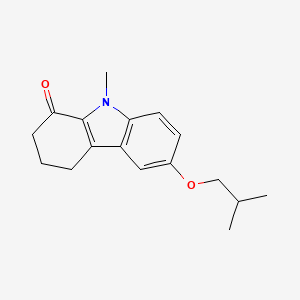
S-(4-chlorophenyl) (4-methoxyphenoxy)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "S-(4-chlorophenyl) (4-methoxyphenoxy)ethanethioate" often involves regiospecific reactions, where the correct identification of regioisomers is crucial and can sometimes only be achieved through crystallographic analysis. For instance, the synthesis of similar chlorophenyl and methoxyphenyl compounds has demonstrated the importance of precise structural determination to ensure the desired product is obtained (Kumarasinghe, Hruby, & Nichol, 2009). These processes highlight the intricate nature of synthesizing such compounds, which often involves multiple steps, each critical to achieving the final product's purity and structural integrity.
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds closely related to "this compound" have been thoroughly investigated using density functional theory (DFT) calculations, providing insights into their geometry, vibrational spectra, and fundamental vibrations. Studies have shown the ability to calculate molecular parameters like bond lengths and angles with high precision, offering a deeper understanding of the compound's structural framework (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
The reactivity of similar compounds has been explored through various chemical reactions, demonstrating their versatility in synthetic chemistry. For example, the photogeneration and reactivity of cations derived from 4-chlorophenol and 4-chloroanisole have been studied, showcasing their potential in forming arylated products through cationic mechanisms (Protti, Fagnoni, Mella, & Albini, 2004). Such insights are crucial for understanding how these compounds can be utilized in synthetic pathways to generate new molecules.
Physical Properties Analysis
The physical properties of compounds within this chemical family, such as crystallization behavior and hydrogen-bond formation, have been examined to understand their solid-state characteristics better. Studies on closely related compounds have shown the formation of hydrogen-bonded dimers and the impact of molecular conformation on crystal packing, shedding light on the factors influencing their physical stability and solubility (Zhang, Qin, Wang, & Qu, 2007).
Chemical Properties Analysis
The chemical properties, such as the electronic structure and intramolecular interactions of compounds similar to "this compound," have been a focus of study. Techniques like molecular docking, quantum chemical calculations, and spectroscopic methods have been employed to predict biological effects, understand molecular electrostatic potentials, and analyze the intramolecular charge transfer. These studies provide a comprehensive view of the compound's reactivity and potential chemical behavior (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
properties
IUPAC Name |
S-(4-chlorophenyl) 2-(4-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3S/c1-18-12-4-6-13(7-5-12)19-10-15(17)20-14-8-2-11(16)3-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIHFDJASTOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)
![8-tert-butyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B5604046.png)


![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)

![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)



![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)